4-chloro-3-cyclopropylaniline hydrochloride
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Overview
Description
4-Chloro-3-cyclopropylaniline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is commonly used in pharmaceutical testing and research due to its unique structural properties . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-cyclopropylaniline hydrochloride typically involves the reaction of 4-chloroaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-cyclopropylaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-chloro-3-cyclopropylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The chloro and cyclopropyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroaniline
- 3-Cyclopropylaniline
- 4-Chloro-3-methylaniline
Uniqueness
4-Chloro-3-cyclopropylaniline hydrochloride is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
2694734-21-7 |
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Molecular Formula |
C9H11Cl2N |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
4-chloro-3-cyclopropylaniline;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-3-7(11)5-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H |
InChI Key |
QIEKGAPTCYJPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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